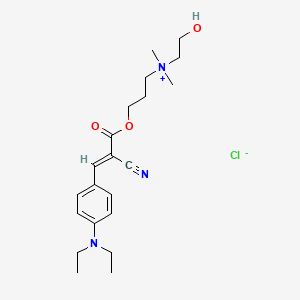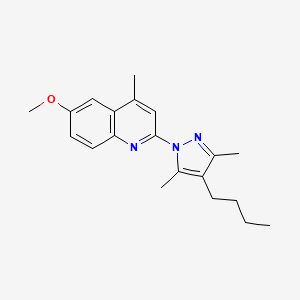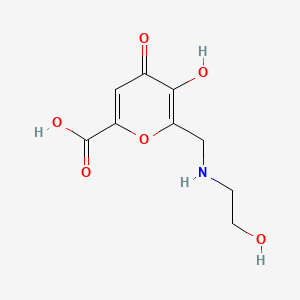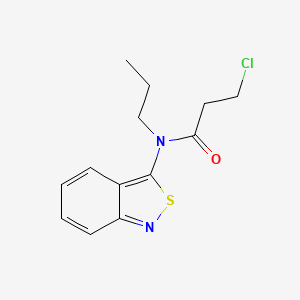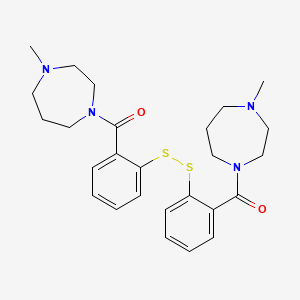
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple diazaperhydroepinyl groups and a disulfanyl linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multi-step organic reactions. The process begins with the preparation of the diazaperhydroepinyl groups, followed by the introduction of the disulfanyl linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl linkage, resulting in the formation of thiols.
Substitution: The diazaperhydroepinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique disulfanyl linkage and multiple diazaperhydroepinyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
98051-89-9 |
|---|---|
Molecular Formula |
C26H34N4O2S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
[2-[[2-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C26H34N4O2S2/c1-27-13-7-15-29(19-17-27)25(31)21-9-3-5-11-23(21)33-34-24-12-6-4-10-22(24)26(32)30-16-8-14-28(2)18-20-30/h3-6,9-12H,7-8,13-20H2,1-2H3 |
InChI Key |
UJDUPFZBBGRXMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


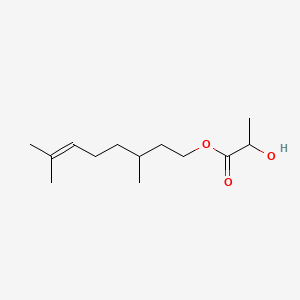


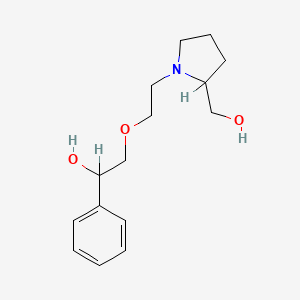
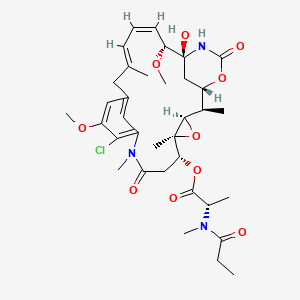

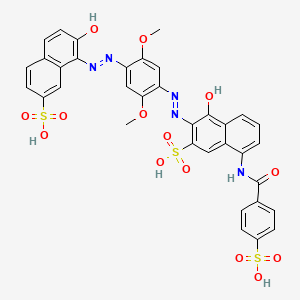
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
